molecular formula C15H9ClN2O B2885983 2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one CAS No. 483995-48-8

2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one

Cat. No.: B2885983
CAS No.: 483995-48-8
M. Wt: 268.7
InChI Key: JBWNGLUFOQPPBL-UHFFFAOYSA-N
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Description

“2-chloro-11H-indolo[3,2-c]quinolin-6-ol” is a chemical compound that belongs to the class of indoloquinolines . Indoloquinolines are a group of compounds that have been found in many biologically active alkaloids of plant origin .


Synthesis Analysis

The synthesis of indoloquinolines has been studied extensively. A method for synthesizing 11H-indolo[3,2-c]quinolines involves SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes . Another method involves an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot .


Molecular Structure Analysis

The molecular structure of “2-chloro-11H-indolo[3,2-c]quinolin-6-ol” is complex, with a heterocyclic system constructed from indole or quinoline derivatives or the simultaneous construction of both rings as a result of cascade transformations .


Chemical Reactions Analysis

The chemical reactions involving “2-chloro-11H-indolo[3,2-c]quinolin-6-ol” are diverse. For instance, a new method for synthesizing 11H-indolo[3,2-c]quinolines involves SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes .

Scientific Research Applications

Antiproliferative and Anticancer Activity

The scientific research on 2-chloro-11H-indolo[3,2-c]quinolin-6-ol and its derivatives focuses on their synthesis and evaluation for antiproliferative and anticancer activities. The introduction of a hydroxyl group at specific positions on the indolo[3,2-c]quinoline derivatives has been found to enhance their antiproliferative activity. For instance, derivatives with modifications at the C(6) position exhibited significant activity against various cancer cell lines, including HeLa, A549, and SKHep, with low IC(50) values, indicating potent antiproliferative effects. Further, these compounds were also shown to induce caspase-3 activation, gamma-H2AX phosphorylation, and DNA fragmentation, suggesting mechanisms through which they inhibit proliferation and induce apoptosis in cancer cells (Chih-Ming Lu et al., 2010).

DNA Intercalation and Binding

Research has also focused on the binding properties of indolo[3,2-c]quinoline derivatives to DNA, exploring their potential as DNA intercalators. The binding constants of certain derivatives to salmon fish sperm DNA were evaluated, indicating strong intercalation binding. This property is crucial for their antiproliferative activity, as it suggests these compounds can interact with DNA to inhibit cancer cell growth and proliferation (Li Wang et al., 2012).

Synthesis and Chemical Reactions

Various synthetic routes and chemical reactions have been explored to produce 2-chloro-11H-indolo[3,2-c]quinolin-6-ol and its derivatives. Studies include the development of methodologies for efficient synthesis, examining the reactions between different chemical compounds and indole-2,3-diones, and exploring cascade reactions for the synthesis of complex molecules with potential topoisomerase-I inhibitory activity. These synthesis strategies are aimed at improving the accessibility and pharmacological properties of these compounds for further research and potential therapeutic applications (J. Bergman et al., 2003).

Topoisomerase-I Inhibition

The development of indolo[3,2-c]quinoline derivatives as potent topoisomerase-I inhibitors has been a significant focus of research. For example, a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade was utilized to synthesize 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones, demonstrating potent in vitro anticancer activity and the ability to inhibit topoisomerase-I, a key enzyme involved in DNA replication and cell division. This suggests their potential application in developing new anticancer drugs (Wen-Yun Hsueh et al., 2021).

Properties

IUPAC Name

2-chloro-5,11-dihydroindolo[3,2-c]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O/c16-8-5-6-12-10(7-8)14-13(15(19)18-12)9-3-1-2-4-11(9)17-14/h1-7,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWNGLUFOQPPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC(=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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